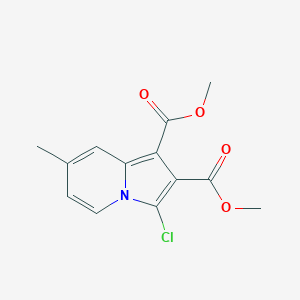![molecular formula C11H11N3O2 B5515997 2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A variety of methods have been developed for the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives. One approach involves a three-component reaction of arylaldehydes, 4-phenylurazole, and malononitrile, catalyzed by mild Brønsted basic ionic liquids such as 2-hydroxyethylammonium formate and acetate under solvent-free conditions at room temperature, yielding good product yields. This method emphasizes the reusability of catalysts and environmental friendliness (Shaterian & Kangani, 2013). Additionally, an efficient synthesis utilizing an electrochemical cell with sodium bromide as an electrolyte has been reported, offering benefits like short reaction times and high yields without the need for a catalyst (Khandan-Barani et al., 2016).
Molecular Structure Analysis
The molecular structure of these derivatives has been explored through various analytical techniques. Zeolite-catalyzed synthesis methods have provided insights into the cytotoxic effects of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives against different cancer cell lines, revealing their potential as anti-breast cancer agents. These studies highlight the structural features that contribute to their biological activity (Nejat et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving 2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione and its derivatives are diverse. For instance, the compound acts efficiently in oxidation reactions of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006). Moreover, nano-ZnO has been identified as a potent catalyst for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-diones, highlighting the efficiency and environmental advantages of this method (Azarifar, Nejat-Yami, & Azarifar, 2013).
Physical Properties Analysis
The physical properties of this compound derivatives are closely related to their structural attributes. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields. Research focusing specifically on the physical properties of this compound is sparse but can be inferred from synthesis and application studies.
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, of these derivatives are influenced by their unique molecular structure. Studies have explored their reactions with other chemical entities, demonstrating their versatility as intermediates in the synthesis of more complex molecules with potential biological activities (Gupta, Saluja, & Khurana, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-12-7-4-8-13(12)11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBANSQWKBOBYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)N(C(=O)N2C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)
![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)
![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)



![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516019.png)